Gluconapin

Description

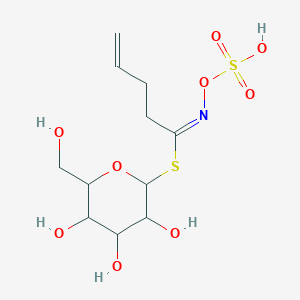

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYQBXHVYUJNQB-BZVDQRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19041-09-9 | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Gluconapin Biosynthesis Pathway in Brassica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of gluconapin, an aliphatic glucosinolate predominantly found in Brassica species. This document details the enzymatic steps, genetic regulation, quantitative distribution, and the experimental protocols utilized in its study, offering a valuable resource for research and development in agronomy, food science, and pharmacology.

Introduction to Gluconapin

Gluconapin (4-pentenyl glucosinolate) is a secondary metabolite belonging to the class of aliphatic glucosinolates. These sulfur- and nitrogen-containing compounds are characteristic of the order Brassicales, which includes economically important crops like broccoli, cabbage, and rapeseed (Brassica napus, Brassica oleracea, Brassica rapa)[1][2]. Upon tissue disruption, gluconapin is hydrolyzed by the enzyme myrosinase into various bioactive products, primarily isothiocyanates, which are implicated in plant defense against herbivores and pathogens and have been noted for their potential anticarcinogenic properties in humans[2][3]. Understanding the biosynthesis of gluconapin is crucial for the metabolic engineering of Brassica crops to enhance their nutritional value and pest resistance[3][4].

The Gluconapin Biosynthesis Pathway

The biosynthesis of gluconapin, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain[1][2]. The entire pathway involves enzymes localized in distinct cellular compartments, with key steps occurring in the parenchyma cells of the vasculature[5][6].

Stage 1: Amino Acid Side-Chain Elongation

The pathway begins with the amino acid methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene group (-CH2-) to the side chain. Gluconapin, a C4 glucosinolate, is derived from dihomomethionine, which is the product of two elongation cycles.

The key enzymes in this stage include:

-

Branched-chain aminotransferases (BCATs): These enzymes initiate the cycle by deaminating methionine to its corresponding 2-oxo acid[1][7].

-

Methylthioalkylmalate synthases (MAMs): These enzymes catalyze the condensation of the 2-oxo acid with acetyl-CoA. The MAM genes are major determinants of the side chain length of aliphatic glucosinolates[3].

-

Isopropylmalate isomerases (IPMIs) and Isopropylmalate dehydrogenases (IPMDHs): These enzymes catalyze the subsequent isomerization and oxidative decarboxylation steps, respectively, resulting in a chain-elongated 2-oxo acid.

-

BCATs: A subsequent transamination step, again catalyzed by a BCAT, converts the elongated 2-oxo acid back to an amino acid, now with an extended side chain (e.g., dihomomethionine).

Stage 2: Core Glucosinolate Structure Formation

The chain-elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through a series of reactions catalyzed by a shared set of enzymes for all glucosinolates.

The key enzymes are:

-

Cytochrome P450 monooxygenases (CYP79s): Specifically, CYP79F enzymes convert the amino acid into an aldoxime.

-

Cytochrome P450 monooxygenases (CYP83s): CYP83A1 then converts the aldoxime to a thiohydroximic acid.

-

Glutathione S-transferases (GSTs): These enzymes are involved in the formation of an S-alkylthiohydroximate.

-

C-S lyase: This enzyme cleaves the S-alkylthiohydroximate to produce a thiohydroximate.

-

UDP-glucosyltransferase (UGT): UGT74B1 catalyzes the glucosylation of the thiohydroximate to form desulfoglucosinolate[3].

-

Sulfotransferase (SOT): Finally, a sulfotransferase (e.g., SOT16) sulfates the desulfoglucosinolate to form the intact glucosinolate, in this case, 4-methylthiobutyl glucosinolate.

Stage 3: Secondary Side-Chain Modification

The final stage involves modifications to the side chain of the newly formed glucosinolate to produce the diverse array of aliphatic glucosinolates observed in nature. For gluconapin, this involves the conversion of glucoraphanin (4-methylsulfinylbutyl glucosinolate).

The key enzymes in this stage are:

-

Flavin-monooxygenase glucosinolate S-oxygenases (FMOGS-OX): These enzymes oxidize the methylthio group of 4-methylthiobutyl glucosinolate to a methylsulfinyl group, forming glucoraphanin[1][8].

-

2-oxoglutarate-dependent dioxygenases (AOPs): Specifically, the enzyme AOP2 is responsible for the conversion of methylsulfinylalkyl glucosinolates (like glucoraphanin) into alkenyl glucosinolates[1][9]. In the case of gluconapin, AOP2 catalyzes the conversion of glucoraphanin into gluconapin[9]. The functional status of the AOP2 gene is a critical determinant of whether a Brassica plant accumulates glucoraphanin or gluconapin[8][9].

Regulation of Gluconapin Biosynthesis

The biosynthesis of aliphatic glucosinolates, including gluconapin, is tightly regulated at the transcriptional level by a network of transcription factors (TFs). This regulation allows the plant to modulate glucosinolate production in response to developmental cues and environmental stresses[7][10].

The primary regulators belong to the R2R3-MYB family of transcription factors. In Arabidopsis thaliana, a model organism for studying glucosinolates, and similarly in Brassica species, the following MYB TFs are key players:

-

MYB28 and MYB29: These are the main positive regulators of aliphatic glucosinolate biosynthesis. They control the expression of most of the biosynthetic genes in the pathway, from chain elongation to core structure formation[2][11][12]. Overexpression of MYB28 leads to a significant increase in aliphatic glucosinolate accumulation[12].

-

MYB76: This TF also positively regulates aliphatic glucosinolate biosynthesis, but its role appears to be more conditional, possibly acting in response to specific environmental stimuli[11][12].

These MYB factors often work in concert with basic helix-loop-helix (bHLH) transcription factors and are integrated into larger hormonal signaling networks, particularly those involving jasmonic acid, which is a key hormone in plant defense responses[7][10].

Quantitative Data on Gluconapin

The concentration of gluconapin varies significantly among different Brassica species, cultivars, and plant organs. It is often one of the most abundant aliphatic glucosinolates in B. rapa and B. napus.

Table 1: Concentration of Gluconapin in Various Brassica Species and Tissues

| Brassica Species | Tissue/Organ | Gluconapin Concentration (µmol/g DW) | Reference(s) |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaves | 0.33 - 23.50 | [13] |

| Brassica rapa | Leaves | Not detected to high amounts | [14] |

| Brassica rapa (Turnip) | Not specified | Major aliphatic glucosinolate | [14] |

| Brassica oleracea (Cauliflower) | Florets | Present | [2] |

| Brassica juncea (Mustard Greens) | Not specified | One of the most abundant GSLs | [15] |

| Brassica oleracea (Kale) | Leaves | Newly identified | [16] |

Note: DW = Dry Weight. Concentrations can be influenced by genotype, environmental conditions, and developmental stage.

Experimental Protocols

The study of gluconapin biosynthesis relies on robust analytical techniques for both metabolite quantification and gene expression analysis.

Protocol for Glucosinolate Extraction and HPLC Analysis

A widely accepted method for the analysis of glucosinolates involves their extraction, enzymatic desulfation, and subsequent quantification using High-Performance Liquid Chromatography (HPLC)[17][18].

1. Sample Preparation:

- Harvest plant tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation.

- Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder[19].

2. Extraction:

- Accurately weigh approximately 50-100 mg of freeze-dried powder into a tube.

- Add 1 mL of 70% methanol (pre-heated to 70°C) to inactivate myrosinase activity[17][18].

- Add a known amount of an internal standard (e.g., sinigrin) for accurate quantification.

- Incubate at 70°C for 20-30 minutes, vortexing intermittently.

- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes. Collect the supernatant.

- Repeat the extraction on the pellet and combine the supernatants.

3. Desulfation:

- Prepare a mini-column with an anion-exchange resin (e.g., DEAE-Sephadex A-25).

- Load the crude glucosinolate extract onto the column. The negatively charged glucosinolates will bind to the resin.

- Wash the column with water and a suitable buffer (e.g., sodium acetate) to remove impurities[17].

- Add a purified sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate group, yielding desulfoglucosinolates[17].

4. Elution and HPLC Analysis:

- Elute the desulfoglucosinolates from the column with ultrapure water.

- Analyze the eluate using a reverse-phase HPLC system (e.g., C18 column) equipped with a UV or PDA detector, monitoring at 229 nm[17][18].

- Identify individual desulfoglucosinolates based on their retention times compared to known standards.

- Quantify the concentration of each glucosinolate relative to the internal standard, using established response factors[17].

Workflow for Gene Expression Analysis

Analyzing the expression of biosynthetic genes like MYB28, MAM, and AOP2 is crucial for understanding the regulation of the pathway. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a common method.

Conclusion

The biosynthesis of gluconapin in Brassica is a well-defined, multi-step pathway originating from the amino acid methionine. The process is tightly regulated at the transcriptional level, primarily by MYB transcription factors, allowing for dynamic changes in gluconapin accumulation in response to developmental and environmental signals. The functional polymorphism in key secondary modification genes, such as AOP2, is a major determinant of the chemical diversity of glucosinolates within and between Brassica species. A thorough understanding of this pathway, its regulation, and the associated analytical methodologies is fundamental for the targeted breeding and metabolic engineering of Brassica crops for improved nutritional and agronomic traits.

References

- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Expression Analysis of Glucosinolate Biosynthetic Genes and Estimation of Glucosinolate Contents in Edible Organs of Brassica oleracea Subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of glucosinolates by metabolic engineering in Brassica crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Localization of the glucosinolate biosynthetic enzymes reveals distinct spatial patterns for the biosynthesis of indole and aliphatic glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes [frontiersin.org]

- 10. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms [mdpi.com]

- 14. Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Gluconapin as a Precursor to Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates, a class of naturally occurring organosulfur compounds, have garnered significant attention for their potential health benefits, particularly their role in cancer prevention. Among these, sulforaphane stands out for its potent induction of phase II detoxification enzymes.[1] While it is widely recognized that sulforaphane is derived from the hydrolysis of its glucosinolate precursor, glucoraphanin, the role of gluconapin in this biochemical pathway warrants a detailed examination. This technical guide provides an in-depth exploration of the enzymatic conversion of glucosinolates to sulforaphane, with a specific focus on the relationship between glucoraphanin, gluconapin, and the final bioactive compound.

Glucosinolates are secondary metabolites found in cruciferous vegetables.[2] The conversion of these stable precursors into bioactive isothiocyanates is catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase).[3][4] This enzymatic reaction is initiated upon plant tissue damage, which brings myrosinase into contact with glucosinolates, which are otherwise sequestered in separate cellular compartments.[5]

Biochemical Pathway: From Glucoraphanin to Sulforaphane

Contrary to the simplified notion of a single precursor, the biosynthesis of sulforaphane involves a multi-step process where glucoraphanin is the primary precursor, which can then be converted to gluconapin. The enzyme AOP2 (2-oxoglutarate-dependent dioxygenase) is responsible for the conversion of methylsulfinylalkyl glucosinolates to alkenyl glucosinolates, which includes the conversion of glucoraphanin to gluconapin.[6][7] Subsequently, both glucoraphanin and gluconapin can be hydrolyzed by myrosinase to yield their respective isothiocyanates.

The hydrolysis of glucoraphanin by myrosinase yields sulforaphane.[8] Similarly, the hydrolysis of gluconapin by myrosinase results in the formation of 3-butenyl isothiocyanate.[9] Therefore, while gluconapin is a precursor to an isothiocyanate, it is glucoraphanin that is the direct precursor to sulforaphane.

The enzymatic hydrolysis of a glucosinolate by myrosinase proceeds through the cleavage of the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone intermediate.[2] This intermediate then undergoes a spontaneous Lossen rearrangement to form the corresponding isothiocyanate.[4]

Factors Influencing Isothiocyanate Formation

The yield of isothiocyanates from glucosinolate hydrolysis is not always quantitative and can be significantly influenced by various factors. The epithiospecifier protein (ESP) can direct the rearrangement of the aglycone intermediate towards the formation of nitriles and epithionitriles instead of isothiocyanates.[10] The formation of these alternative products is also influenced by pH and temperature. Generally, a neutral pH favors the formation of isothiocyanates, while acidic conditions tend to promote nitrile formation.[11][12] Thermal processing, such as cooking, can inactivate myrosinase, thereby preventing the conversion of glucosinolates.[13][14] However, gut microbiota have been shown to possess myrosinase-like activity and can convert dietary glucosinolates to isothiocyanates in the colon.[13][15]

Quantitative Data on Glucosinolate Conversion

The conversion efficiency of glucosinolates to isothiocyanates can vary significantly depending on the plant source and processing conditions. The following table summarizes representative data on glucosinolate content and isothiocyanate yield.

| Glucosinolate | Plant Source | Isothiocyanate | Typical Yield | Conditions | Reference |

| Glucoraphanin | Broccoli Sprouts | Sulforaphane | 10-100 times higher than mature plants | 3-day-old sprouts | [4] |

| Sinigrin | Cabbage | Allyl Isothiocyanate | Variable | Raw vs. Cooked | [11] |

| Gluconapin | Brown Mustard Seeds | 3-Butenyl Isothiocyanate | Not specified | - | [16] |

Experimental Protocols

Extraction of Glucosinolates from Plant Material

Objective: To extract intact glucosinolates from plant tissue for subsequent analysis.

Methodology:

-

Freeze-dry fresh plant material to inactivate myrosinase.

-

Grind the freeze-dried material to a fine powder.

-

Extract the powder with 70% methanol at 70°C for 15 minutes.

-

Centrifuge the extract to pellet solid debris.

-

Collect the supernatant containing the glucosinolates.

-

For purification, the extract can be passed through a DEAE-Sephadex A-25 column.

-

Elute the glucosinolates with water.

Enzymatic Hydrolysis of Glucosinolates by Myrosinase

Objective: To convert extracted glucosinolates into their corresponding isothiocyanates in vitro.

Methodology:

-

Prepare a solution of the extracted glucosinolates in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Add a purified myrosinase solution to the glucosinolate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

-

Stop the reaction by adding a denaturing agent (e.g., heat or a strong acid).

-

The resulting solution containing the isothiocyanates can then be analyzed.

Quantification of Isothiocyanates by HPLC

Objective: To quantify the amount of sulforaphane or other isothiocyanates produced.

Methodology:

-

Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Employ a C18 reverse-phase column.

-

Use a mobile phase gradient of water and acetonitrile.

-

Monitor the elution of isothiocyanates at a specific wavelength (e.g., 240 nm for sulforaphane).

-

Quantify the concentration of the target isothiocyanate by comparing its peak area to a standard curve prepared with a known concentration of the pure compound. A new HPLC-UV assay has been developed for evaluating the activities and kinetics of myrosinases in aqueous extracts.[17]

Chemical Structures

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Structure |

| Gluconapin | C11H19NO9S2 | 373.4 | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate[18] |

| Sulforaphane | C6H11NOS2 | 177.29 | 1-isothiocyanato-4-(methylsulfinyl)butane[19][20] |

Conclusion

The conversion of glucosinolates to bioactive isothiocyanates is a complex enzymatic process influenced by a variety of factors. While gluconapin is a glucosinolate that can be converted to an isothiocyanate, the direct precursor to the well-studied anticancer compound sulforaphane is glucoraphanin. Understanding the nuances of this biochemical pathway, including the role of enzymes like AOP2 and myrosinase, and the impact of external factors, is critical for researchers and drug development professionals seeking to harness the therapeutic potential of these natural compounds. The provided experimental protocols offer a foundational framework for the extraction, conversion, and quantification of these important molecules.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myrosinase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 6. Frontiers | Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes [frontiersin.org]

- 7. Enriching Glucoraphanin in Brassica rapa Through Replacement of BrAOP2.2/BrAOP2.3 with Non-functional Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gluconapin | CAS:245550-57-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. foundmyfitness.com [foundmyfitness.com]

- 15. Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gluconapin | C11H19NO9S2 | CID 9548620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sulforaphane | C6H11NOS2 | CID 5350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. medkoo.com [medkoo.com]

The Natural Occurrence, Distribution, and Analysis of Gluconapin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconapin (3-butenyl glucosinolate) is a significant sulfur-containing secondary metabolite belonging to the aliphatic class of glucosinolates.[1] Predominantly found in plants of the Brassicaceae family (cruciferous vegetables), gluconapin and its hydrolysis products, particularly isothiocyanates, are subjects of extensive research due to their roles in plant defense and their potential anti-carcinogenic properties in humans.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence and distribution of gluconapin, factors influencing its concentration, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Distribution

Gluconapin is widely distributed throughout the Brassicaceae family, though its concentration varies significantly among different species, cultivars, and even within different parts of the same plant.[1][5]

Occurrence in Plant Species: Gluconapin is a characteristic glucosinolate in many economically important Brassica crops. It is notably absent in Brassica oleracea varieties that are rich in sinigrin but is a dominant glucosinolate in many Brassica rapa and Brassica napus types.[5][6] Key dietary sources include broccoli, Brussels sprouts, various cabbages, and turnips.[2][5][7]

Distribution within Plant Tissues: The concentration of gluconapin is not uniform throughout the plant. Generally, the highest concentrations are found in reproductive tissues like seeds and in young, developing leaves, which aligns with its proposed role in defending vulnerable plant parts.[8][9][10] The content tends to decrease as leaves mature.[8] Studies have shown significant variation between the leaves, seeds, roots, and sprouts of the same plant.[9] For instance, in Brassica rapa, gluconapin can be the predominant glucosinolate in leaves and seeds.[11][12]

Data Presentation: Gluconapin Concentration

The following table summarizes quantitative data on gluconapin concentrations found in various cruciferous vegetables, compiled from multiple studies. Concentrations are highly variable and depend on the specific genotype and growing conditions.[1]

| Plant Species | Plant Part | Gluconapin Concentration | Reference |

| Brussels Sprouts (B. oleracea) | 6.8 µmol/g DW | [2] | |

| Broccoli (B. oleracea) | Seeds | 3.74 µmol/g DW | [9] |

| Vegetable Turnip (B. rapa) | Leaves | 281 µmol/100 g FW | [6] |

| Chinese Cabbage (B. rapa) | Seeds | 16.76 µmol/g DW | [9] |

| Chinese Cabbage (B. rapa) | Leaves | 250 to 11,100 µmol/kg DW | [1] |

| Turnip Greens (B. rapa) | 9.65–16.02 µmol/g DW | [12] | |

| Turnip Tops (B. rapa) | 79.31 to 79.57% of total GSL | [12] | |

| Isatis canescens | Floral Buds | ~5-25 µmol/g DW | [13] |

DW: Dry Weight, FW: Fresh Weight, GSL: Glucosinolate

Factors Influencing Gluconapin Content

The biosynthesis and accumulation of gluconapin are complex processes influenced by a combination of genetic, environmental, and agricultural factors.[1][5]

| Factor | Effect on Gluconapin Content | Reference |

| Genetic | Genotype and cultivar are primary determinants of glucosinolate profiles and concentrations. | [1] |

| Environmental | Temperature: Higher daily temperatures have been correlated with increased gluconapin content. | [14] |

| Soil pH: Chinese cabbage grown in soil with a pH of 7.6 showed higher gluconapin than that grown at pH 6.2. | [15] | |

| Agricultural | Nutrient Availability: Nutrient deficiency, especially of nitrogen and sulfur (precursors for GSLs), can significantly decrease gluconapin levels, particularly in seeds. | [8][16] |

| Developmental | Plant Age: Highest levels are typically found in young leaves, with content declining in mature leaves. | [8] |

| Stress | Abiotic Stress: Acidity-treated Brassica rapa plants showed significantly higher concentrations of gluconapin in leaves and seeds. | [8][16] |

Biosynthesis of Gluconapin

Gluconapin, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine. The pathway involves three main stages:

-

Chain Elongation: The carbon chain of methionine is extended by a series of reactions involving the addition of methylene groups.[5][17]

-

Core Structure Formation: The modified amino acid is converted into the characteristic glucosinolate core structure, which includes glucosylation and sulfation steps.[3][17] The donation of the sulfate group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) is a critical step.[18]

-

Secondary Side-Chain Modification: The side chain of the core structure undergoes further modifications to yield the final gluconapin molecule.

Methodologies for Analysis

Accurate quantification of gluconapin requires precise experimental protocols to prevent its enzymatic degradation by myrosinase upon tissue damage and to ensure efficient extraction and detection.

Experimental Protocol for Gluconapin Quantification via LC-MS/MS

This protocol describes a common method for the analysis of intact glucosinolates.

1. Sample Preparation and Myrosinase Inactivation:

-

Flash-freeze collected plant tissue in liquid nitrogen immediately upon collection to halt metabolic processes.

-

Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Alternatively, freeze-dry (lyophilize) the tissue and then grind it into a powder. This is a common and effective method.[19]

2. Extraction:

-

Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[20]

-

Add 1.5 mL of 70% methanol pre-heated to 70-75°C. The hot solvent serves to immediately and irreversibly denature myrosinase.[19][20]

-

Vortex the sample for 30 seconds to 1 minute to ensure thorough mixing.

-

Incubate the sample in a water bath at 70-75°C for 5-20 minutes. Some protocols also include sonication during this step to enhance extraction efficiency.[19][20]

-

Allow the sample to cool to room temperature.

-

Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes.[20]

-

Carefully collect the supernatant, which contains the crude glucosinolate extract.

3. Purification (Optional but Recommended):

-

For cleaner samples, the crude extract can be purified using a solid-phase extraction (SPE) method with a DEAE (diethylaminoethyl) anion exchange column.[20]

-

Load the supernatant onto a pre-equilibrated DEAE column.

-

Wash the column with ultrapure water to remove interfering neutral and cationic compounds.

-

Elute the purified glucosinolates with an appropriate buffer.

Note: For analysis of desulfo-glucosinolates by HPLC-UV, the protocol would include an on-column desulfation step using arylsulfatase after the washing step and before elution.[19][20]

4. Quantification by UHPLC-MS/MS:

-

Filter the final extract through a 0.22 µm syringe filter prior to injection.[19]

-

Chromatography: Use a C18 reversed-phase column for separation.

-

Mobile Phase: A typical gradient elution uses water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[21]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For gluconapin, the precursor ion [M-H]⁻ is m/z 358.0, and characteristic product ions for fragmentation would be m/z 259.0 (aglycone fragment) and m/z 96.9 (SO₄⁻).[1][22]

-

Quantification: Generate a calibration curve using a certified gluconapin standard. Calculate the concentration in the sample based on the peak area relative to the standard curve.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucosinolates, Ca, Se Contents, and Bioaccessibility in Brassica rapa Vegetables Obtained by Organic and Conventional Cropping Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Expression Analysis of Glucosinolate Biosynthetic Genes and Estimation of Glucosinolate Contents in Edible Organs of Brassica oleracea Subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. mdpi.com [mdpi.com]

- 20. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The In Vivo Metabolic Journey of Gluconapin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconapin, a prominent glucosinolate found in various Brassica vegetables, undergoes a complex series of metabolic transformations upon ingestion. Understanding the in vivo fate of gluconapin is crucial for elucidating its potential bioactive effects and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of gluconapin, with a focus on its primary hydrolysis product, 3-butenyl isothiocyanate (3-BITC). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Absorption and Initial Hydrolysis

Following oral ingestion, a portion of intact gluconapin may be absorbed directly from the upper gastrointestinal tract. However, the majority of gluconapin metabolism is initiated by the hydrolytic activity of the enzyme myrosinase. This enzyme, which is physically segregated from glucosinolates in intact plant cells, is released upon mastication or food processing. In the presence of myrosinase, gluconapin is rapidly hydrolyzed to form an unstable aglycone, which then rearranges to yield 3-butenyl isothiocyanate (3-BITC), glucose, and a sulfate ion.

In instances where plant myrosinase is inactivated, such as through cooking, intact gluconapin can transit to the lower gut. Here, it can be hydrolyzed by the myrosinase-like activity of the resident gut microbiota, leading to the formation of 3-BITC.

Distribution and Metabolism of 3-Butenyl Isothiocyanate (3-BITC)

Once formed, the highly reactive 3-BITC is absorbed from the gastrointestinal tract and enters systemic circulation. The distribution and subsequent metabolism of 3-BITC are primarily governed by the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds.

The key steps in the metabolic cascade of 3-BITC are as follows:

-

Glutathione Conjugation: In the liver and other tissues, 3-BITC is conjugated with the endogenous antioxidant glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This results in the formation of a 3-butenyl isothiocyanate-glutathione conjugate (3-BITC-GSH).

-

Sequential Cleavage: The 3-BITC-GSH conjugate undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltranspeptidase (GGT), yielding the cysteinyl-glycine conjugate (3-BITC-Cys-Gly). Subsequently, the glycine residue is cleaved by a dipeptidase to form the cysteine conjugate (3-BITC-Cys).

-

N-Acetylation: The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate, catalyzed by N-acetyltransferase (NAT), to form the N-acetylcysteine conjugate (3-BITC-NAC). This final product is a stable, water-soluble mercapturic acid that can be readily excreted.

Tissue Distribution and Excretion

The metabolites of gluconapin, primarily in the form of 3-BITC conjugates, are distributed throughout the body via the circulatory system. While specific quantitative data for gluconapin and 3-BITC in various tissues are limited, studies on other isothiocyanates suggest that the highest concentrations of metabolites are typically found in the bladder, liver, and kidneys. Lower concentrations are generally detected in plasma, skin, and lung tissue[1].

The primary route of excretion for the metabolic products of gluconapin is through the urine. The N-acetylcysteine conjugate (3-BITC-NAC) is the major urinary metabolite. The extent of urinary excretion of isothiocyanate mercapturic acids can serve as a biomarker for the intake and bioavailability of dietary glucosinolates. Studies on various isothiocyanates have shown that the percentage of the ingested dose excreted in the urine can range from approximately 10% to 60%, depending on factors such as the specific isothiocyanate and whether the vegetable source was consumed raw or cooked.

Quantitative Data on Gluconapin Metabolism

| Analyte | Biological Matrix | Typical Concentration Range (in vivo studies with related compounds) | Reference/Comment |

| Gluconapin | Plasma | Low to undetectable | Intact glucosinolate absorption is generally low. |

| 3-Butenyl Isothiocyanate (3-BITC) | Plasma | Low to undetectable | Highly reactive and rapidly conjugated. |

| 3-BITC-Glutathione (GSH) | Liver, Plasma | Variable, transient | The initial conjugation product. |

| 3-BITC-Cysteine (Cys) | Liver, Kidney, Plasma | Variable | Intermediate in the mercapturic acid pathway. |

| 3-BITC-N-Acetylcysteine (NAC) | Urine | Major excretory metabolite (µmol range) | Used as a biomarker of intake. |

| Total Isothiocyanate Metabolites | Tissues (e.g., Bladder, Liver, Kidney) | ng/g to µg/g tissue | Accumulation in specific organs. |

| Urinary Excretion (% of ingested dose) | Urine | 10 - 60% | Varies with cooking and individual metabolism. |

Experimental Protocols

The following sections outline generalized methodologies for key experiments related to the in vivo study of gluconapin metabolism. These protocols are based on established methods for glucosinolate and isothiocyanate research and should be adapted and optimized for specific experimental goals.

In Vivo Animal Study Protocol (Rat Model)

This protocol describes a typical approach for the oral administration of gluconapin to rats and the subsequent collection of biological samples for metabolite analysis.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Dosing:

-

Gluconapin is dissolved in a suitable vehicle (e.g., water or corn oil).

-

Rats are fasted overnight prior to dosing.

-

A single dose of gluconapin is administered via oral gavage. The dose will depend on the study objectives.

-

-

Sample Collection:

-

Blood: Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are collected at regular intervals and stored at -80°C.

-

Tissues: At the end of the study period, animals are euthanized, and tissues of interest (e.g., liver, kidneys, bladder, gastrointestinal tract) are rapidly excised, weighed, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Analytical Methodology: Quantification of Gluconapin and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of gluconapin and its metabolites in biological matrices.

-

Sample Preparation:

-

Plasma/Urine: Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Tissues: Tissues are homogenized in a suitable buffer. Proteins are then precipitated as described above.

-

Solid-Phase Extraction (SPE): For cleaner samples and to concentrate analytes, SPE can be employed using appropriate cartridges.

-

-

LC-MS/MS Analysis:

-

Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for gluconapin, 3-BITC, and its mercapturic acid pathway conjugates (GSH, Cys, NAC).

-

Quantification: Stable isotope-labeled internal standards for each analyte are ideally used to ensure accurate quantification. Calibration curves are generated using standards of known concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the metabolic fate of gluconapin.

References

An In-Depth Technical Guide to the Structural Elucidation of Novel Gluconapin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of gluconapin and its derivatives. Glucosinolates, such as gluconapin, are sulfur-containing plant secondary metabolites found predominantly in Brassica species. Their enzymatic hydrolysis products, isothiocyanates, have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer and antioxidant activities. This document outlines the key experimental protocols for isolation and characterization, presents spectroscopic data in a clear, tabular format, and visualizes the underlying biochemical pathways and experimental workflows.

Isolation and Purification of Gluconapin and its Derivatives

The initial and critical step in the structural elucidation of novel gluconapin derivatives is their isolation and purification from the plant matrix. A common source for gluconapin is rapeseed (Brassica napus L.). The following protocol is a composite of established methods for the efficient extraction and purification of glucosinolates.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Homogenize 10 g of freeze-dried and finely ground plant material (e.g., rapeseed meal) with 100 mL of boiling 70% methanol for 10 minutes to inactivate myrosinase, the enzyme responsible for glucosinolate hydrolysis.

-

Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 50 mL of 70% methanol each time.

-

Combine the supernatants and evaporate the methanol under reduced pressure at 40°C.

-

Lyophilize the remaining aqueous extract to obtain the crude glucosinolate mixture.

-

-

Anion-Exchange Chromatography:

-

Prepare a DEAE-Sephadex A-25 column (2 cm x 10 cm).

-

Dissolve the crude extract in 20 mL of deionized water and apply it to the column.

-

Wash the column with 50 mL of deionized water to remove neutral and cationic impurities.

-

Elute the glucosinolates with 50 mL of 0.5 M potassium sulfate.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the collected fraction using preparative HPLC on a C18 column.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 30% B over 40 minutes.

-

Flow Rate: 5 mL/min

-

Detection: UV at 229 nm

-

Collect fractions corresponding to the peaks of interest for subsequent analysis.

-

Structural Elucidation by Spectroscopic Methods

The definitive structure of isolated compounds is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly coupled with liquid chromatography (UPLC-Q-TOF-MS), is a powerful tool for determining the molecular weight and elemental composition of gluconapin derivatives and for obtaining structural information through fragmentation analysis.

Experimental Protocol: UPLC-Q-TOF-MS Analysis

-

Chromatography:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 2% B to 98% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 2.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV

-

Data Presentation: Mass Spectrometry Data

| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Gluconapin | C₁₁H₁₈NO₉S₂ | 372.0425 | 259.0129, 195.0289, 96.9592 |

| Glucobrassicanapin | C₁₂H₂₀NO₉S₂ | 386.0582 | 275.0286, 259.0129, 195.0289, 96.9592 |

Note: Glucobrassicanapin is a known, closely related derivative of gluconapin, differing by one methylene group in the side chain. It is presented here to illustrate the comparative analysis of a "novel" derivative.

The fragmentation of glucosinolates in negative ion mode is characterized by the loss of the glucose moiety and the sulfate group. The ion at m/z 259.0129 corresponds to [glucose+SO₃-H]⁻, m/z 195.0289 corresponds to [desulfoglucosinolate-aglycone-H]⁻, and m/z 96.9592 corresponds to the sulfate ion [HSO₄]⁻.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for unambiguous structure determination.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterium oxide (D₂O).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Experiments: ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Data Presentation: ¹H and ¹³C NMR Data for Gluconapin

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aglycone | ||

| C-1 | 163.5 | - |

| C-2 | 35.2 | 2.65 (t, J=7.5 Hz) |

| C-3 | 137.8 | 5.85 (m) |

| C-4 | 116.5 | 5.10 (m) |

| Glucose | ||

| C-1' | 81.7 | 5.45 (d, J=9.5 Hz) |

| C-2' | 72.9 | 3.40 (t, J=9.0 Hz) |

| C-3' | 78.1 | 3.55 (t, J=9.0 Hz) |

| C-4' | 70.8 | 3.48 (t, J=9.0 Hz) |

| C-5' | 77.3 | 3.60 (m) |

| C-6' | 61.9 | 3.75 (dd, J=12.0, 5.5 Hz), 3.90 (dd, J=12.0, 2.0 Hz) |

Note: The presented NMR data for gluconapin is based on typical values for glucosinolates and may vary slightly depending on experimental conditions.

Synthesis of Novel Gluconapin Derivatives

Chemical synthesis is crucial for confirming the structure of a newly identified natural product and for producing analogs for structure-activity relationship studies. A common synthetic route to glucosinolates involves the reaction of a thiohydroximate with a protected glucose derivative, followed by sulfation.

Experimental Protocol: General Synthesis of a Gluconapin Analog

-

Formation of the Thiohydroximate: The corresponding oxime of the desired side chain is converted to a thiohydroximate.

-

Glycosylation: The thiohydroximate is reacted with acetobromo-α-D-glucose in the presence of a base to form the S-glycosidic bond.

-

Sulfation: The resulting desulfoglucosinolate is sulfated using a sulfur trioxide-pyridine complex.

-

Deprotection: The acetyl protecting groups on the glucose moiety are removed under basic conditions to yield the final glucosinolate derivative.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Overall workflow for the isolation and structural elucidation of gluconapin derivatives.

Signaling Pathway of Gluconapin-Derived Isothiocyanate

Upon tissue damage, gluconapin is hydrolyzed by myrosinase to produce 3-butenyl isothiocyanate. This isothiocyanate can then modulate cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is a key regulator of the antioxidant response.

Caption: Activation of the Nrf2 antioxidant pathway by 3-butenyl isothiocyanate.

Conclusion

The structural elucidation of novel gluconapin derivatives is a multi-faceted process that relies on a combination of robust isolation techniques and sophisticated spectroscopic analysis. This guide provides a foundational framework for researchers in the field, detailing the necessary experimental protocols and data interpretation strategies. The continued exploration of these compounds holds significant promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Thermal Degradation Products of Gluconapin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of gluconapin, an aliphatic glucosinolate found in cruciferous vegetables. The document details the primary degradation products, presents available quantitative data, outlines experimental protocols for their analysis, and illustrates the key signaling pathways affected by these compounds.

Introduction to Gluconapin and its Thermal Degradation

Gluconapin (3-butenyl glucosinolate) is a secondary metabolite present in various Brassica species. While stable under normal conditions, the application of heat, as seen in cooking and food processing, can induce its degradation into a range of volatile and non-volatile compounds. This process is distinct from enzymatic hydrolysis by myrosinase, although some degradation products can be similar. The nature and yield of these thermal degradation products are influenced by factors such as temperature, heating time, pH, and the composition of the food matrix. The primary degradation products of interest are isothiocyanates and nitriles, which have been studied for their potential biological activities.

Primary Thermal Degradation Products of Gluconapin

Thermal treatment of gluconapin primarily leads to the formation of 3-butenyl isothiocyanate and various nitriles. Under aqueous conditions, further reactions of isothiocyanates can occur, leading to the formation of other compounds.

Key Degradation Products:

-

3-Butenyl Isothiocyanate (also known as 4-isothiocyanato-1-butene): This is a major and biologically active product of gluconapin's thermal degradation[1]. It is largely responsible for the pungent aroma associated with heated cruciferous vegetables.

-

Nitriles: A variety of nitriles can be formed, with their relative abundance often increasing at higher temperatures[1][2].

-

N,N'-diallylthiourea and Amines: In aqueous solutions, isothiocyanates can further degrade or react to form substituted thioureas and primary amines[3][4].

Quantitative Analysis of Degradation Products

The quantitative yield of gluconapin's thermal degradation products is highly dependent on the experimental conditions. While comprehensive comparative data under a systematic variation of conditions is limited in the literature, some studies provide valuable quantitative insights.

| Degradation Product | Matrix | Processing Method | Concentration/Yield | Reference |

| 4-Isothiocyanato-1-butene | Rapeseed Oils | Microwave Treatment | 0.29 to 8.63 mg/kg | [5] |

It is important to note that the yields of isothiocyanates versus nitriles are significantly affected by the presence of iron ions and the plant matrix, with these factors often favoring the formation of nitriles[6].

Experimental Protocols

The analysis of gluconapin's thermal degradation products typically involves a thermal processing step followed by extraction and chromatographic analysis.

Thermal Degradation of Gluconapin (Model System)

This protocol describes the thermal degradation of isolated gluconapin in a controlled environment.

-

Sample Preparation: Place a known quantity of purified gluconapin (or desulfoglucosinolates for studying specific pathways) into a headspace vial.

-

Heating: Seal the vial and place it in a temperature-controlled oven or heating block. A typical condition reported for investigating thermal degradation is 150 °C for 60 minutes.

-

Cooling: After the specified heating time, remove the vial and allow it to cool to room temperature before analysis.

Analysis of Volatile Degradation Products by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds like isothiocyanates and nitriles.

-

Extraction: For solid samples (e.g., heated plant material), place a weighed amount into a headspace vial. For liquid samples from a model system, an aliquot can be directly used. An internal standard (e.g., benzonitrile) is typically added for quantification.

-

Incubation: The sealed vial is incubated at a specific temperature (e.g., 50 °C for 30 minutes) to allow volatile compounds to partition into the headspace.

-

Injection: A solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb the volatile analytes. The fiber is then inserted into the GC inlet for desorption and analysis.

-

GC-MS Conditions:

-

Column: A suitable column, such as a DB-17MS (60 m × 0.25 mm i.d. × 0.25 µm), is used for separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: An initial temperature of 40 °C held for 3 minutes, then ramped to 120 °C at 4 °C/min, and subsequently to 240 °C at 6 °C/min, followed by a hold for 9 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) with a scan range of m/z 30-240.

-

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or with spectral libraries (e.g., NIST). Quantification is performed by relating the peak area of the analyte to that of the internal standard.

Analysis of Glucosinolates and Non-Volatile Degradation Products by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the remaining gluconapin and non-volatile degradation products.

-

Extraction: Extract the heat-treated sample with a hot methanol/water solution (e.g., 70% methanol at 70°C) to inactivate any residual enzyme activity and extract the compounds of interest.

-

Purification and Desulfation (for Glucosinolate Analysis):

-

The extract is loaded onto an ion-exchange column (e.g., DEAE Sephadex A-25).

-

The column is washed to remove interfering substances.

-

A sulfatase solution is added to the column and incubated to convert the glucosinolates into their desulfo-analogs.

-

The desulfoglucosinolates are then eluted with water.

-

-

HPLC-UV Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: Detection is performed using a UV detector at 229 nm.

-

Quantification: Concentrations are calculated based on a calibration curve of a standard (e.g., sinigrin) and applying established response factors for different glucosinolates.

-

Signaling Pathways of Gluconapin Degradation Products

The biological effects of 3-butenyl isothiocyanate, a primary thermal degradation product of gluconapin, have been investigated, particularly in the context of cancer chemoprevention. The main mechanism of action involves the induction of apoptosis and the modulation of cellular stress response pathways.

Intrinsic Apoptosis Signaling Pathway

3-Butenyl isothiocyanate has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway[7][8]. This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases[8].

Caption: Intrinsic apoptosis pathway induced by 3-butenyl isothiocyanate.

Nrf2-Mediated Antioxidant Response Pathway

Isothiocyanates, in general, are potent activators of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. While direct studies on 3-butenyl isothiocyanate's effect on this pathway are less common than for other isothiocyanates like sulforaphane, the general mechanism is well-established.

Caption: General mechanism of Nrf2 pathway activation by isothiocyanates.

Conclusion

The thermal degradation of gluconapin yields biologically active compounds, most notably 3-butenyl isothiocyanate. Understanding the conditions that favor the formation of specific degradation products is crucial for food scientists and drug development professionals. The methodologies outlined in this guide provide a framework for the analysis of these compounds, while the illustrated signaling pathways offer insights into their potential health effects. Further research is warranted to establish a more comprehensive quantitative profile of gluconapin's thermal degradation products under various processing conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of glucosinolates and formation of isothiocyanates, nitriles, amines, and N,N'-dialk(en)yl thioureas during domestic boiling of red cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavor Profile of 4-Isothiocyanato-1-butene in Microwave Rapeseed Oil and Its Anti-Inflammatory Properties In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Factors Influencing Gluconapin Accumulation in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the multifaceted factors that regulate the accumulation of gluconapin, an aliphatic glucosinolate prevalent in Brassicaceae vegetables. Understanding these factors is critical for agricultural enhancement, phytochemical research, and the development of plant-derived therapeutic agents. This guide details the biosynthetic pathways, genetic determinants, environmental modulators, and hormonal influences, supplemented with experimental protocols and data visualizations to support advanced research and application.

Gluconapin Biosynthesis Pathway

Gluconapin, like other aliphatic glucosinolates, is a secondary metabolite derived from amino acids.[1] Its biosynthesis is a multi-step process beginning with the chain elongation of the amino acid methionine.[1][2] This is followed by the formation of the core glucosinolate structure and subsequent secondary modifications.[1] The pathway involves several key enzymatic reactions that are tightly regulated within the plant.[3] Gluconapin itself can also serve as a precursor for other glucosinolates, such as progoitrin, through the action of specific enzymes.[3][4]

Caption: Biosynthetic pathway of gluconapin from methionine.

Genetic Regulation of Gluconapin Accumulation

The synthesis of aliphatic glucosinolates, including gluconapin, is under complex genetic control, primarily orchestrated by a network of R2R3-MYB transcription factors.[5][6] In Arabidopsis and related Brassica species, MYB28, MYB29, and MYB76 are identified as positive regulators of the biosynthetic genes involved in this pathway.[1][6][7][8] These transcription factors bind to the promoter regions of target genes, activating their expression and thereby driving the production of aliphatic glucosinolates.[5] The expression of these MYB factors themselves is influenced by developmental cues and environmental stimuli, creating a layered regulatory system.[7][9] Furthermore, specific structural genes, such as BrGSL-OHa, play a crucial role in modifying gluconapin into other compounds like progoitrin, and variations in their promoter regions can significantly alter the final glucosinolate profile.[4]

Caption: Genetic regulation of aliphatic glucosinolate biosynthesis.

Environmental and Hormonal Influences

The accumulation of gluconapin is highly plastic and responsive to a range of external factors.[10] Agronomical practices and environmental conditions can significantly alter the concentration of this compound in plant tissues.[11]

Nutrient Supply: Nitrogen and Sulfur

Nitrogen (N) and sulfur (S) are fundamental components of glucosinolates, and their availability is a primary determinant of accumulation levels.[2][12] Increased sulfur application generally leads to a significant increase in the total glucosinolate content, including gluconapin.[13][14] The effect of nitrogen is more complex; while it is a necessary component, high nitrogen application can sometimes reduce the concentration of S-containing compounds like glucosinolates if sulfur is limited.[13][15] The interplay between N and S fertilization is therefore critical in modulating gluconapin content.[16]

Table 1: Effect of Nitrogen and Sulfur on Gluconapin Content in Brassica rapa

| Plant Tissue | Nitrogen (N) Treatment | Sulfur (S) Treatment | Gluconapin Content (mmol kg⁻¹ DW) | Reference |

|---|---|---|---|---|

| Edible Parts | 10 mM (N1) | 0.5 mM (S0.5) | ~30 | [13][15] |

| Edible Parts | 10 mM (N1) | 1.0 mM (S1) | ~45 | [13][15] |

| Edible Parts | 10 mM (N1) | 2.0 mM (S2) | ~60 | [13][15] |

| Edible Parts | 30 mM (N3) | 0.5 mM (S0.5) | ~20 | [13][15] |

| Edible Parts | 30 mM (N3) | 1.0 mM (S1) | ~35 | [13][15] |

| Edible Parts | 30 mM (N3) | 2.0 mM (S2) | ~45 | [13][15] |

(Data synthesized from studies on vegetable turnip rape. Values are approximate and represent trends observed across different harvest dates.)

Temperature and Light

Physical environmental factors such as temperature and light intensity also modulate gluconapin levels. Studies have shown that temperature can have a significant impact on the content of specific aliphatic glucosinolates.[17] For instance, the concentration of gluconapin has been observed to be influenced by the daily maximum temperature.[17] Light conditions, including intensity and photoperiod, are known to regulate the expression of specifier proteins that affect glucosinolate hydrolysis, which can indirectly influence the accumulation of precursor glucosinolates.[18] High light and warmer temperatures have been shown to favor the formation of certain hydrolysis products over others.[18]

Table 2: Influence of Environmental Factors on Glucosinolate Content

| Factor | Plant Species | Observation | Effect on Gluconapin/Aliphatic GSLs | Reference |

|---|---|---|---|---|

| Temperature | Brassica species | Highest daily temperature correlated with content. | Positive correlation (r = 0.84) with gluconapin. | [17] |

| Temperature | Rocket Salad | Growth at 20°C vs 30°C vs 40°C. | Concentrations vary significantly with temperature. | [19] |

| Light | Red Cabbage | High light (16h photoperiod) vs low light (8h). | Affects hydrolysis pathways, indirectly impacting accumulation. |[18] |

Hormonal Regulation: Jasmonic and Salicylic Acid

Plant defense hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules that can modulate glucosinolate biosynthesis.[20] Treatment with these elicitors often leads to an increase in total glucosinolate levels as part of the plant's induced defense response.[20][21] However, the response can be specific to the class of glucosinolate. While JA and SA often induce the biosynthesis of indole and aromatic glucosinolates, they may reduce or have no effect on the levels of aliphatic glucosinolates like gluconapin.[20] This suggests a complex crosstalk and resource allocation between different secondary metabolic pathways upon stress signaling.[22][23]

Caption: Hormonal signaling pathways influencing glucosinolate profiles.

Experimental Protocols

Accurate quantification of gluconapin requires robust and validated methodologies. The following protocols outline standard procedures for sample analysis and for conducting controlled experiments to investigate influencing factors.

Protocol: Extraction and Quantification of Intact Glucosinolates by HPLC

This protocol is a synthesized standard procedure for the analysis of glucosinolates, adapted from established methods.[24][25]

1. Sample Preparation:

-

Harvest plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize (freeze-dry) the samples to a constant weight.

-

Grind the dried tissue into a fine, homogenous powder using a ball mill or mortar and pestle. Store the powder at -80°C until extraction.

2. Extraction:

-

Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.

-

Add 1.0 mL of 70% methanol (pre-heated to 70°C).

-

Vortex thoroughly and place in a 70°C water bath for 10 minutes to inactivate myrosinase enzymes.[1]

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant (the crude extract) to a new tube.

3. Purification and Desulfation:

-

Prepare mini-chromatography columns with DEAE Sephadex A-25 anion exchange resin.

-

Load the crude extract onto the pre-equilibrated column. The negatively charged sulfate group of the glucosinolates will bind to the resin.[25]

-

Wash the column sequentially with 70% methanol and ultrapure water to remove impurities.

-

To perform desulfation, add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature. This cleaves the sulfate moiety, creating desulfo-glucosinolates which are better retained on reversed-phase HPLC columns.[26]

4. Elution and Analysis:

-

Elute the desulfo-glucosinolates from the column with 2 x 0.5 mL of ultrapure water.

-

Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using a reversed-phase HPLC system (e.g., C18 column) with a UV detector set to 229 nm.[24]

-

Use a gradient of water (A) and acetonitrile (B) as the mobile phase.

-

Quantify individual glucosinolates by comparing peak areas to those of known standards (e.g., sinigrin) and applying relative response factors.[24]

Protocol: Experimental Design for Nutrient Fertilization Study

This protocol outlines a typical setup to assess the impact of nitrogen and sulfur on gluconapin accumulation.[13][15]

1. Plant Growth:

-

Grow Brassica plants hydroponically or in a controlled soil/sand medium to precisely manage nutrient delivery.

-

Use a base nutrient solution (e.g., Hoagland solution) lacking N and S.

2. Treatment Groups:

-

Establish a factorial design with multiple levels of N (e.g., 5 mM, 10 mM, 20 mM supplied as KNO₃ or Ca(NO₃)₂) and S (e.g., 0.2 mM, 1.0 mM, 2.0 mM supplied as K₂SO₄ or MgSO₄).

-

Include a sufficient number of biological replicates for each treatment combination (e.g., n=5).

3. Environmental Control:

-

Maintain all other environmental conditions constant across treatments (e.g., temperature at 22°C, 16/8h light/dark photoperiod, light intensity of ~300 µmol m⁻² s⁻¹).[19]

4. Sampling and Analysis:

-

Harvest plant tissues at one or more defined developmental stages.

-

Process the samples for glucosinolate analysis as described in Protocol 4.1.

5. Data Analysis:

-

Use two-way ANOVA to statistically analyze the effects of N, S, and their interaction on gluconapin concentration.

Caption: General experimental workflow for studying gluconapin factors.

References

- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Complex Interplay of Three R2R3 MYB Transcription Factors Determines the Profile of Aliphatic Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional analysis of three BrMYB28 transcription factors controlling the biosynthesis of glucosinolates in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Expression Analysis of Glucosinolate Biosynthetic Genes and Estimation of Glucosinolate Contents in Edible Organs of Brassica oleracea Subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Impacts of Sulfur on Glucosinolate Metabolism: From Arabidopsis to Wild Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Growth temperature influences postharvest glucosinolate concentrations and hydrolysis product formation in first and second cuts of rocket salad - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Jasmonic acid and salicylic acid modulate systemic reactive oxygen species signaling during stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gluconapin and its Role in the Flavor Profile of Brassica Vegetables

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes economically important Brassica vegetables like cabbage, broccoli, and mustard. These compounds are stored in a stable, non-volatile form within the plant tissue.[1][2] Upon tissue disruption—through chewing, cutting, or pest attack—the endogenous enzyme myrosinase is released and hydrolyzes the glucosinolates into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[1][3] These breakdown products are responsible for the characteristic pungent and often bitter flavor profile of these vegetables. This guide focuses specifically on gluconapin (but-3-enyl glucosinolate), an aliphatic glucosinolate prevalent in many Brassica species, detailing its biosynthesis, enzymatic breakdown, contribution to flavor, and the methodologies for its analysis.

Gluconapin Biosynthesis

The biosynthesis of aliphatic glucosinolates, including gluconapin, is a multi-step process that has been extensively studied, primarily in the model organism Arabidopsis thaliana.[4] The pathway can be divided into three main stages:

-

Amino Acid Chain Elongation: The pathway begins with the deamination of a precursor amino acid. For gluconapin, this is methionine. A series of condensation, isomerization, and oxidative decarboxylation reactions, each catalyzed by specific enzymes, adds methylene groups to elongate the amino acid side chain.[4]

-

Core Glucosinolate Structure Formation: The modified amino acid is converted into the core glucosinolate structure. This involves conversion to an aldoxime, followed by the addition of a thiol group to form a thiohydroximate. A subsequent glycosylation step adds a glucose moiety, and a sulfation step, using 3'-phosphoadenosine-5'-phosphosulphate (PAPS) as a sulfate donor, completes the core structure.[5][6]

-

Secondary Side-Chain Modifications: The side chain inherited from the elongated amino acid can undergo further modifications, such as hydroxylation or oxidation, to produce the diverse array of over 130 known glucosinolates.[1][4] For gluconapin, the precursor is the 4-carbon chain derived from methionine.

Enzymatic Hydrolysis and Flavor Contribution